Methyl 4-bromocrotonate
Overview
Description
Methyl 4-bromocrotonate is an organic compound with the molecular formula C5H7BrO2. It is a clear, slightly yellow liquid that serves as a crucial intermediate in organic synthesis. This compound is particularly valuable in medicinal chemistry for the preparation of substituted crotonates and other complex organic molecules .
Mechanism of Action
Target of Action
Methyl 4-bromocrotonate is a synthetic intermediate . It has been used in the synthesis of irreversible inhibitors of EGFR and HER-2 tyrosine kinases . These kinases are the primary targets of this compound. EGFR and HER-2 are proteins that play a crucial role in cell signaling pathways that regulate cell growth, survival, and differentiation .
Mode of Action
As a synthetic intermediate used in the synthesis of irreversible inhibitors of egfr and her-2 tyrosine kinases, it can be inferred that it contributes to the formation of compounds that bind to these kinases, inhibiting their activity and thus disrupting the signaling pathways they control .
Biochemical Pathways
Given its role in the synthesis of inhibitors for egfr and her-2, it can be inferred that it impacts pathways related to cell growth, survival, and differentiation .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , and its density is 1.522 g/mL at 25 °C . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Given its use in the synthesis of irreversible inhibitors of egfr and her-2 tyrosine kinases, it can be inferred that the compounds it helps create can lead to the inhibition of these kinases, potentially leading to the disruption of cell growth and survival pathways .
Action Environment
It’s known that the compound should be stored at 2-8°c , indicating that temperature can affect its stability. Furthermore, it’s slightly soluble in water , which could influence its distribution and efficacy in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromocrotonate is typically synthesized by brominating methyl crotonate. The most common brominating agent used for this reaction is N-Bromosuccinimide (NBS). The reaction is carried out under controlled conditions to ensure safety and efficiency .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale bromination processes. The reaction is conducted in well-ventilated fume hoods with appropriate personal protective equipment to handle the hazardous nature of the brominating agents .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromocrotonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Addition Reactions: The compound can undergo addition reactions at the carbon-carbon double bond.
Reformatsky Reaction: It can react with carbonyl compounds to form δ-hydroxy-α,β-unsaturated esters.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Lithium Ester Enolates: Used in substitution reactions.
Carbonyl Compounds: Used in Reformatsky reactions.
Major Products:
Substituted Crotonates: Formed through substitution reactions.
δ-Hydroxy-α,β-unsaturated Esters: Formed through Reformatsky reactions.
Scientific Research Applications
Methyl 4-bromocrotonate is widely used in scientific research due to its versatility:
Medicinal Chemistry: It is used to synthesize irreversible inhibitors of EGFR and HER-2 tyrosine kinases, which exhibit enhanced antitumor activity
Organic Synthesis: It serves as a synthetic intermediate for the preparation of various complex organic molecules.
Biological Studies: The compound is used in the synthesis of biologically active molecules for research purposes.
Comparison with Similar Compounds
- Methyl trans-4-bromo-2-butenoate
- Ethyl 4-bromocrotonate
- Methyl 4-bromobut-2-enoate
Comparison: Methyl 4-bromocrotonate is unique due to its specific structure, which includes a bromine atom, a double bond, an ester group, and a methyl group. This combination of functional groups makes it highly reactive and versatile in organic synthesis. Compared to similar compounds, this compound is particularly valuable in the synthesis of irreversible inhibitors for medicinal applications .
Properties
IUPAC Name |
methyl (E)-4-bromobut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIKCBHOVNDESJ-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304209 | |
Record name | Methyl (2E)-4-bromo-2-butenoate | |
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Molecular Weight |
179.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Methyl 4-bromocrotonate | |
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CAS No. |
6000-00-6, 1117-71-1 | |
Record name | Methyl (2E)-4-bromo-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6000-00-6 | |
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Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |
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Record name | Methyl 4-bromocrotonate | |
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Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |
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Record name | Methyl (2E)-4-bromo-2-butenoate | |
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Record name | Methyl 4-bromocrotonate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Methyl 4-bromocrotonate | |
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Retrosynthesis Analysis
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Strategy Settings
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